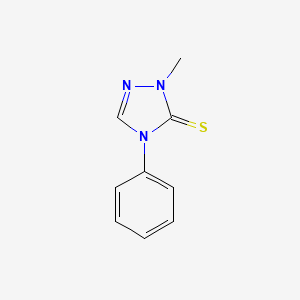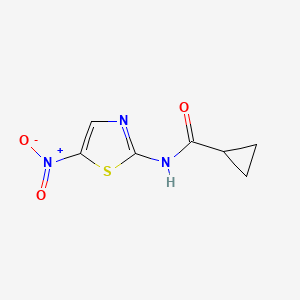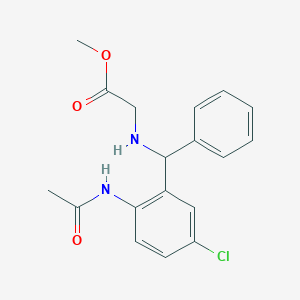![molecular formula C6H10ClF2N3 B2629409 [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2253641-09-5](/img/structure/B2629409.png)
[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride: is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a methanamine group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the reaction of pyrazole derivatives with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically involving the addition of hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms with added hydrogen atoms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential role in biological processes and interactions.
- Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, including drug development.
- Studied for its effects on various biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The difluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
- [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride
- [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the number of hydrochloride groups or the position of substituents.
- Unique Properties: [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-5(3-9)1-2-10-11;/h1-2,6H,3-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFLFLWFVJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)


![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2629334.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)



![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2629341.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)
![1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea](/img/structure/B2629346.png)
![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)

